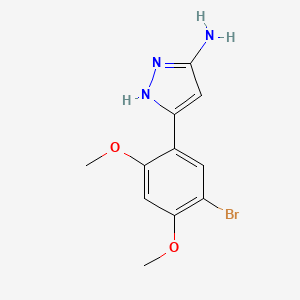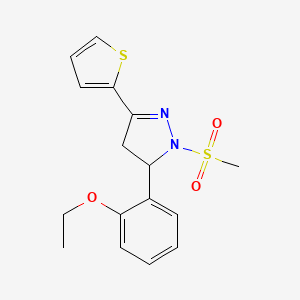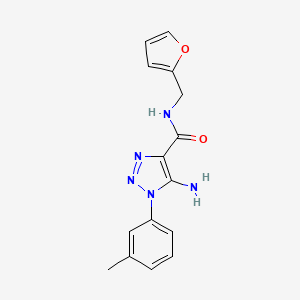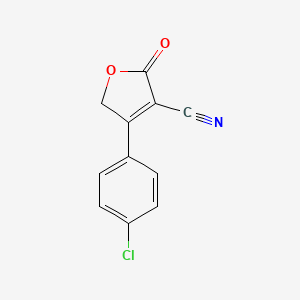
(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The heterocycle (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one and its related compounds have been a subject of interest due to their unique chemical structures. Pergomet et al. (2017) conducted the first total synthesis of a related compound, a 2-isopropyliden-2H-benzofuran-3-one, detailing an eight-step sequence yielding a β-hydroxy diketone derivative, a critical component in the synthesis of benzofuran derivatives. This research provides insights into the synthetic pathways that can potentially be applied to similar compounds like this compound (Pergomet et al., 2017).
Photochemical Properties
The photochemical behavior of benzofuran derivatives has been explored, as demonstrated by Chiang et al. (2003), who studied the photoreactions of 3-diazo-3H-benzofuran-2-one. Although the compound studied differs from this compound, the findings provide valuable information about the reactivity and photochemical pathways of the benzofuran class of compounds, which could be relevant for understanding the light-induced behaviors of similar structures (Chiang et al., 2003).
Structural and Reactivity Studies
Research by Dobner et al. (2003) on derivatives from the roots of Leontopodium alpinum, including a new benzofuran derivative, sheds light on the structural diversity and potential biological relevance of benzofuran compounds. Although the specific biological activities of this compound were not addressed, the study emphasizes the ongoing interest in benzofuran derivatives in various scientific fields (Dobner et al., 2003).
Electrochemical Applications
The electrochemical synthesis and study of benzofuran derivatives, as investigated by Moghaddam et al. (2006), highlight the potential applications of these compounds in electrochemical systems and processes. Their research on the electrochemical behavior of benzofuran compounds can provide a foundation for understanding the electrochemical properties of this compound (Moghaddam et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one involves the condensation of 3-methylbenzaldehyde with salicylaldehyde to form the corresponding benzofuran intermediate, which is then oxidized to the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "salicylaldehyde", "sodium hydroxide", "ethanol", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-methylbenzaldehyde (1.0 equiv) and salicylaldehyde (1.2 equiv) in ethanol and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the benzofuran intermediate.", "Step 3: Dissolve the benzofuran intermediate in acetic acid and add hydrogen peroxide (1.2 equiv). Stir the mixture at room temperature for 2 hours.", "Step 4: Neutralize the reaction mixture with sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one." ] } | |
Número CAS |
620545-91-7 |
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-3-2-4-11(7-10)8-15-16(18)13-6-5-12(17)9-14(13)19-15/h2-9,17H,1H3 |
Clave InChI |
JRKOSXIFODBAFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethylhexyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634421.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2634422.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2634425.png)

![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)

![3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2634432.png)
![2-(Thiomorpholine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B2634433.png)
![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2634438.png)

